N-(Quinolin-4-yl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N4O |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-quinolin-4-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(13-9-15-7-8-17-13)18-12-5-6-16-11-4-2-1-3-10(11)12/h1-9H,(H,16,18,19) |
InChI Key |
LBBKWUZQJKCBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for N Quinolin 4 Yl Pyrazine 2 Carboxamide and Analogues
General Synthetic Strategies for Carboxamide Formation
The creation of the carboxamide linkage is a cornerstone of many synthetic routes. The choice of method often depends on the specific functionalities present in the starting materials and the desired purity and yield of the final product.
Condensation Reactions of Pyrazine (B50134) Carboxylic Acids with Aminoquinoline Derivatives
Direct condensation of a carboxylic acid and an amine is a fundamental approach to amide bond formation. This typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
One effective method for the synthesis of a related compound, N-(quinolin-8-yl)pyrazine-2-carboxamide, utilizes an ionic liquid, tetrabutylammonium (B224687) bromide (TBAB), as an environmentally benign reaction medium. researchgate.net In this procedure, pyrazine-2-carboxylic acid is reacted with 8-aminoquinoline (B160924) in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction proceeds by the activation of the carboxylic acid by CDI to form a reactive acylimidazolide intermediate, which is then readily attacked by the amino group of the quinoline (B57606) derivative to form the desired amide. This approach avoids the use of hazardous solvents like pyridine (B92270). researchgate.net A similar strategy can be envisioned for the synthesis of N-(quinolin-4-yl)pyrazine-2-carboxamide by substituting 8-aminoquinoline with 4-aminoquinoline.
The Doebner reaction provides a pathway to quinoline-4-carboxylic acids, which can serve as precursors. nih.gov This three-component reaction involves an aniline, an aldehyde, and pyruvic acid. nih.gov While this method synthesizes the quinoline core with a carboxylic acid at the 4-position, it can be adapted to produce the necessary aminoquinoline precursors.
Amide Coupling Reactions Utilizing Reagents (e.g., EDC/HOBt)
To achieve higher yields and milder reaction conditions, various coupling reagents are employed to facilitate amide bond formation. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.com
The mechanism of this coupling reaction involves the activation of the carboxylic acid (pyrazine-2-carboxylic acid) by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt to generate an active ester. The active ester is then readily aminolyzed by the aminoquinoline to produce the target this compound and the water-soluble urea (B33335) byproduct. nih.gov The addition of HOBt is crucial as it suppresses side reactions and minimizes racemization if chiral centers are present. peptide.com A convenient protocol for such amide bond formation involves using one equivalent of EDC and a catalytic amount of HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP). nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | Key Features |
| EDC | HOBt, DMAP | Acetonitrile, Dichloromethane | Water-soluble byproducts, mild conditions. nih.gov |
| DCC | HOBt, DMAP | Dichloromethane | High yields, but byproduct is insoluble. |
| HATU | DIPEA | DMF | Highly efficient, but can be expensive. |
| CDI | None | Dichloroethane | Simple procedure, gaseous byproduct. researchgate.net |
Strategies for Aromatic Substitution and Diversification (e.g., Suzuki Cross-Coupling)
For the synthesis of analogues of this compound with diverse substituents, cross-coupling reactions are invaluable tools. The Suzuki cross-coupling reaction, in particular, is a powerful method for forming carbon-carbon bonds. mdpi.com
This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. mdpi.com To synthesize analogues, one could start with a halogenated version of either the quinoline or pyrazine precursor. For instance, a bromo-substituted N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to generate a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com A similar strategy could be applied to a bromo-substituted this compound to introduce a wide range of aryl or heteroaryl groups.
Furthermore, a decarbonylative Suzuki cross-coupling has been developed for the direct synthesis of nitrogen-containing heteroaromatic biaryls from widely available heterocyclic carboxylic acids and arylboronic acids. nih.gov This method could potentially be adapted to directly couple a substituted pyrazine carboxylic acid with a quinoline boronic acid derivative, offering a convergent approach to substituted analogues.
Table 2: Example of Suzuki Cross-Coupling for Diversification
| Starting Material | Boronic Acid/Ester | Catalyst | Product |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids/pinacol esters | Pd(PPh₃)₄ | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.com |
| Bromo-substituted quinolines | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | Aryl-substituted quinolines researchgate.net |
Synthesis of Specific Hybrid Structures and Conjugates
The principles of amide bond formation and cross-coupling reactions are extended to the synthesis of more complex molecular architectures that combine the quinoline-pyrazine carboxamide core with other pharmacologically relevant moieties.
Development of Quinoline-Pyrazinamide Hybrid Systems
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid with potentially enhanced activity or a different biological profile. The synthesis of quinoline-pyrazinamide hybrids follows this principle.
The general approach involves the synthesis of the individual quinoline and pyrazine fragments with appropriate functional groups that allow for their linkage. For instance, a functionalized quinoline derivative can be coupled with a pyrazine carboxylic acid using the standard amide coupling methods described previously. Various quinoline-piperazine hybrids have been synthesized by reacting quinoline derivatives with piperazine-containing fragments, followed by further functionalization. nih.gov This modular approach allows for the systematic variation of both the quinoline and pyrazine components to explore structure-activity relationships.
Elaboration of Pyrazine-Benzothiazole Conjugates through Amino Acid Linkers
To enhance the structural diversity and potential biological interactions of these hybrid molecules, amino acids can be incorporated as linkers between the heterocyclic systems. This introduces chirality and flexible spacing, which can be crucial for biological activity.
A reported synthesis of pyrazine-benzothiazole conjugates utilizes amino acid linkers. researchgate.net In this multi-step synthesis, a pyrazine derivative is first coupled to an amino acid, and the resulting intermediate is then linked to a benzothiazole (B30560) moiety. This strategy allows for the introduction of various amino acids, thereby creating a library of conjugates with different linker lengths and properties. The amide bond formations in these steps are typically achieved using standard peptide coupling reagents.
Advanced Synthetic Techniques and Methodological Innovations
The quest for more efficient, environmentally benign, and rapid chemical transformations has propelled the development of advanced synthetic methodologies. In the context of this compound and its analogues, microwave-assisted synthesis has emerged as a significant innovation, offering substantial improvements over classical synthetic approaches.
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds. This technique has been widely applied to the synthesis of various heterocyclic scaffolds, including quinoline derivatives. nih.gov The efficiency of microwave-assisted protocols often stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the successful application of this technology to the synthesis of structurally related quinoline-4-carboxylic acids and other quinoline amide derivatives suggests its high potential for this target molecule. nih.govresearchgate.net For instance, the Pfitzinger reaction to produce quinoline-4-carboxylic acids has been efficiently carried out using microwave irradiation, significantly shortening the required reaction time compared to conventional heating. researchgate.net
The advantages of microwave-assisted synthesis over conventional heating methods are well-documented in the synthesis of quinoline derivatives. nih.gov Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes with microwave irradiation. nih.gov This acceleration is particularly beneficial in multi-step syntheses and for the rapid generation of compound libraries for screening purposes.
A comparative analysis of conventional versus microwave-assisted synthesis for related heterocyclic compounds highlights the clear benefits of the latter. For example, in the synthesis of quinolin-4-ylmethoxychromen-4-ones, a microwave-assisted approach yielded the desired products in excellent yields (80–95%) within just 4 minutes at 100°C. In contrast, the same reaction performed in an oil bath required 60 minutes and resulted in lower yields. nih.gov
To illustrate the potential improvements, the following interactive table compares a conventional synthesis method for a positional isomer, N-(quinolin-8-yl)pyrazine-2-carboxamide, with typical outcomes from microwave-assisted syntheses of related quinoline derivatives.
| Parameter | Conventional Synthesis of N-(quinolin-8-yl)pyrazine-2-carboxamide nih.gov | Representative Microwave-Assisted Synthesis of Quinoline Derivatives nih.gov |
| Reaction Time | 16 hours (reflux) | 3-30 minutes |
| Heating Method | Conventional (oil bath/heating mantle) | Microwave Irradiation |
| Solvent | 1,2-dichloroethane | Ethanol, Water, or solvent-free |
| Typical Yield | Good (specific % not always stated) | 50-98% |
| Key Advantage | Established and well-understood | Rapid, efficient, often higher yields, environmentally friendlier |
This table contrasts a specific conventional synthesis with representative data from various microwave-assisted syntheses of related compounds to highlight the general advantages of the latter technique.
Structure Activity Relationship Sar Investigations of Quinoline Pyrazine Carboxamide Analogues
Influence of Substituent Variations on Biological Potency
The biological activity of quinoline-pyrazine carboxamide derivatives can be significantly modulated by the introduction of different substituents at various positions of the molecular scaffold. These substitutions can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
While direct SAR studies on phenyl-substituted derivatives of N-(Quinolin-4-yl)pyrazine-2-carboxamide are not extensively detailed in the available literature, research on related quinoline (B57606) carboxamide structures provides valuable insights. For instance, in a series of quinoline-3-carboxamides, the nature and position of substituents on an N-phenyl ring were found to be critical for activity.
In a study of novel quinoline-pyrazine based carboxamides developed via a multi-component reaction, specific substitutions on an aldehydic fragment, which becomes incorporated into the final structure, were shown to be crucial for anticancer activity. Notably, compounds bearing chloro and 3,4,5-trimethoxy substituents demonstrated significant potency against leukemia cell lines. bohrium.com This suggests that electron-withdrawing and electron-donating groups can positively modulate the biological activity of the quinoline-pyrazine scaffold. bohrium.com
The table below illustrates the anticancer activity of two such derivatives against a panel of cancer cell lines.
| Compound ID | Substituent | Cell Line | Growth Inhibition (%) |
| 5c | 3,4,5-trimethoxy | Leukemia | 85.3 |
| Breast Cancer | 50.1 | ||
| Melanoma | 48.7 | ||
| 5d | 2-chloro | Leukemia | 79.5 |
| Breast Cancer | 45.2 | ||
| Melanoma | 42.6 |
Data derived from in vitro anti-cancer studies on NCI-60 cell lines. bohrium.com
Furthermore, investigations into quinoline derivatives linked to a 1,3,4-oxadiazole (B1194373) ring, a common bioisostere for the carboxamide group, have also shed light on the importance of phenyl ring substitutions. These studies have shown that the presence and position of substituents on a terminal phenyl ring can significantly influence the antimicrobial and anticancer activities of the compounds.
The introduction of halogen atoms into the molecular framework of quinoline-pyrazine carboxamides is a common strategy to enhance biological potency. Halogens can influence the lipophilicity, electronic properties, and metabolic stability of a compound, as well as its ability to form halogen bonds with biological targets.
In a study of substituted N-phenylpyrazine-2-carboxamides, halogenation was shown to play a significant role in their herbicidal and antialgal activities. For example, a 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts. nih.gov Another derivative, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, exhibited the highest reduction of chlorophyll (B73375) content in Chlorella vulgaris. nih.gov
The following table summarizes the biological activity of several halogenated N-phenylpyrazine-2-carboxamide derivatives.
| Compound | Substituents | Photosynthesis Inhibition (IC50, µmol·L⁻¹) | Antialgal Activity (IC50, µmol·L⁻¹) |
| 1 | 6-chloro, 4-chloro-3-methyl (phenyl) | 62.0 | 58.0 |
| 2 | 6-chloro, 3-iodo-4-methyl (phenyl) | 51.0 | 65.0 |
| 3 | 5-tert-butyl, 4-chloro-3-methyl (phenyl) | 75.0 | 44.0 |
Data obtained from studies on spinach chloroplasts and Chlorella vulgaris. nih.gov
While these compounds are not direct analogues of this compound, the data underscores the general principle that halogenation is a key determinant of biological activity in the broader class of pyrazine (B50134) carboxamides.
The nature of alkyl and aryl substituents on the quinoline-pyrazine carboxamide scaffold can significantly impact biological activity by altering the molecule's size, shape, and lipophilicity. Studies on related quinoline-2-carboxamides have demonstrated that N-cycloheptyl, N-cyclohexyl, and N-(2-phenylethyl) derivatives exhibit notable activity against M. tuberculosis. nih.gov
In a series of substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, it was observed that the 2-arylquinoline compounds displayed a better anticancer activity profile compared to their 2-acetamido-2-methyl-tetrahydroquinoline counterparts. rsc.org Specifically, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org This highlights the favorable influence of aryl substituents at specific positions.
The lipophilicity, as indicated by the calculated Log P (cLogP), was found to correlate with the cytotoxic effects in HeLa and PC3 cells, with more lipophilic quinoline derivatives showing better IC50 values. rsc.org
The table below presents the cytotoxic activity and lipophilicity of selected 2-arylquinoline derivatives.
| Compound | 2-Aryl Substituent | C-6 Substituent | IC50 HeLa (µM) | IC50 PC3 (µM) | cLogP |
| 11 | 3,4-methylenedioxyphenyl | H | >100 | 34.34 | 3.51 |
| 12 | 3,4-methylenedioxyphenyl | CH3 | >100 | 31.37 | 3.99 |
| 13 | 3,4-methylenedioxyphenyl | OCH3 | 8.3 | >100 | 3.63 |
Data from in vitro cytotoxicity assays against human cancer cell lines. rsc.org
Positional Isomerism and Scaffold Connectivity in Compound Design
A study on positional isomers of mannose-quinoline conjugates revealed that their antioxidant and antibacterial activities are dependent on the specific regioisomer. rsc.org This underscores the importance of the substitution pattern on the quinoline ring. While not directly involving a pyrazine-carboxamide moiety, this research highlights the general principle that the biological profile of quinoline derivatives can be finely tuned by altering the position of substituents. rsc.org
The connectivity of the carboxamide linker to the quinoline ring (e.g., at the 2-, 3-, or 4-position) can also profoundly influence biological activity. For instance, studies on substituted quinoline-2-carboxamides have identified compounds with potent antimycobacterial and photosynthesis-inhibiting activities. nih.govmdpi.com In contrast, research on quinoline-3-amine derived pyrazine carboxamides has yielded compounds with promising anticancer properties. bohrium.com These findings suggest that the point of attachment of the pyrazine carboxamide moiety to the quinoline scaffold directs the compound's biological effects.
Pharmacophore Modeling and Elucidation of Key Structural Features for Activity
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to identify the key structural features responsible for the biological activity of a series of compounds. These models can then be used to predict the activity of novel analogues and guide the design of more potent molecules.
For a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, a five-point pharmacophore model was developed. The most predictive model consisted of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups, highlighting these as crucial features for PDE4 inhibition. nih.gov Docking studies further revealed key hydrogen bond interactions with specific amino acid residues in the active site of the enzyme. nih.gov
These computational approaches provide a rational framework for understanding the SAR of quinoline-based compounds and for the future design of novel quinoline-pyrazine carboxamide derivatives with enhanced biological profiles.
Computational Chemistry and in Silico Studies of N Quinolin 4 Yl Pyrazine 2 Carboxamide Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.
Studies on hybrid quinoline-pyrazine carboxamide derivatives have utilized molecular docking to elucidate their mechanism of action against specific biological targets. bohrium.com For instance, in a study targeting FMS-like tyrosine kinase-3 (FLT3), a key protein in certain types of leukemia, molecular docking provided well-clustered solutions for the binding modes of these molecules. bohrium.com This analysis shed light on the key structural features that govern binding affinity. bohrium.com Specifically, two derivatives, compounds 5c and 5d , were identified as having significant activity against leukemia cell lines, and docking studies were performed to understand their interaction with FLT3. bohrium.com
Similarly, in silico modeling has been applied to predict the interactions of quinoline (B57606) and pyrazine-carboxamide derivatives with the P2X7 receptor (P2X7R), an ion channel involved in inflammation and cancer. nih.gov These antagonist modeling studies help in understanding the ligand-receptor interactions that are crucial for the observed biological activity. nih.gov The insights gained from these simulations are valuable for the rational design of more potent and selective antagonists. nih.gov
| Derivative Series | Target Protein | Key Findings from Docking | Reference |
| Hybrid Quinoline-Pyrazine Carboxamides (e.g., 5c, 5d) | FMS-like tyrosine kinase-3 (FLT3) | Provided insights into binding modes and key structural features governing affinity. | bohrium.com |
| Quinoline and Pyrazine-Carboxamide Derivatives | P2X7 Receptor (P2X7R) | Predicted ligand-receptor interactions, aiding in the design of potent antagonists. | nih.gov |
| Pyrazine-2-carboxylic acid derivatives | Mycobacterium tuberculosis InhA protein | Determined possible binding interactions, with the rerank score correlating to potential inhibitory activity. | researchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide detailed information on molecular geometry, electronic distribution, and reactivity.
DFT calculations have been employed for various quinoline and pyrazine-carboxamide derivatives. For a series of novel quinoline derivatives, geometry optimization was carried out using DFT at the B3LYP/6–31 G′(d,p) level of theory to understand their structural, optical, and electronic properties. nih.gov Such calculations are fundamental for analyzing molecular interactions and stability. nih.gov
For halogen-substituted pyrazine-2-carboxamide derivatives like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) , DFT computations using the B3LYP/gen method have been performed for spectral characterization. chemrxiv.org These studies involve the calculation of vibrational frequencies and are supported by potential energy distribution (PED) analysis to assign the wavenumbers. chemrxiv.org Furthermore, Natural Bond Orbital (NBO) analysis is conducted to study donor-acceptor interactions within the molecule. chemrxiv.org The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical as they help to confirm charge transfer within the molecule. researchgate.net
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex, providing a more dynamic picture of the interactions predicted by molecular docking.
For derivatives such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) , MD simulations have been used to complement docking studies. chemrxiv.org These simulations provide insights into the stability and conformational changes of the ligand-receptor complex within a simulated physiological environment. In the broader context of related scaffolds, in-silico molecular modeling analyses of quinazoline (B50416) derivatives have suggested good and stable ligand-protein interactions, which is often confirmed through MD simulations to ensure the durability of the binding over time. nih.gov
Virtual Screening and Pharmacophore Generation for Lead Optimization
Virtual screening involves the computational screening of large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.
These approaches are integral to lead optimization. For instance, a lead optimization strategy was utilized in the design of new series of quinazoline derivatives (compounds AK-1 to AK-14 ). nih.gov While not the exact core structure, this demonstrates the application of such strategies in closely related compound families. Similarly, collaborative virtual screening efforts have successfully identified active 2-Aryl-4-aminoquinazoline series, showcasing the power of this technique. nih.gov
Pharmacophore modeling has been applied to derivatives like 4-[(quinolin-4-yl)amino]benzamide . A pharmacophore model, designated Hypo1, was used to predict the inhibitory activity of these compounds against the PA−PB1 subunit of the influenza virus RNA polymerase, demonstrating its utility in identifying potential candidates. semanticscholar.org
Prediction of Molecular Reactivity and Electrophilicity Indices
Computational methods can predict the reactivity of a molecule based on its electronic structure. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from conceptual DFT, are valuable for this purpose.
For halogen-substituted pyrazine-2-carboxamides, studies have shown that substitutions can significantly alter reactivity. chemrxiv.org For example, halogen substitution was found to decrease the electrophilicity index. chemrxiv.org The reactivity of these compounds is further investigated using Molecular Electrostatic Potential (MEP) analysis, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. chemrxiv.org
Advanced analyses using Average Local Ionization Energy (ALIE) and Fukui functions help to evaluate the most probable sites for electrophilic attacks with greater precision. chemrxiv.org Additionally, Bond Dissociation Energy (BDE) and Radial Distribution Functions (RDF) can be calculated to evaluate the molecule's susceptibility to processes like autoxidation and hydrolysis. chemrxiv.org The analysis of HOMO and LUMO energies also plays a role, as the energy gap is an indicator of chemical reactivity and confirms the potential for intramolecular charge transfer. researchgate.net
| Reactivity Descriptor/Method | Application/Finding for Pyrazine-Carboxamide Derivatives | Reference |
| Electrophilicity Index | Halogen substitution was found to decrease the electrophilicity index. | chemrxiv.org |
| Molecular Electrostatic Potential (MEP) | Used to visualize charge distribution and predict reactive sites. | chemrxiv.org |
| ALIE and Fukui Functions | Evaluated the most probable sites for electrophilic attacks. | chemrxiv.org |
| Bond Dissociation Energy (BDE) | Used to assess the molecule's exposure to autoxidation. | chemrxiv.org |
| HOMO-LUMO Gap | The energy gap indicates chemical reactivity and potential for charge transfer. | researchgate.net |
Future Directions and Emerging Research Avenues for N Quinolin 4 Yl Pyrazine 2 Carboxamide Research
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity
The rational design and synthesis of next-generation analogues of N-(Quinolin-4-yl)pyrazine-2-carboxamide are crucial for enhancing its selectivity and potency towards specific biological targets. The quinoline (B57606) and pyrazine (B50134) scaffolds are considered "privileged structures" in medicinal chemistry, known for their broad range of pharmacological activities. nih.govfrontiersin.org Future research will likely leverage established synthetic methodologies and computational tools to create a library of derivatives with improved therapeutic potential.
Synthetic Strategies: The synthesis of novel quinoline-carboxamide derivatives can be achieved through various established methods. koreascience.kr Amide bond formation between a quinoline moiety and a pyrazine-2-carboxylic acid is a key step. koreascience.krresearchgate.net Modern synthetic routes, such as the Pfitzinger and Doebner reactions, can be employed to construct the quinoline-4-carboxylic acid precursor. nih.govnih.gov Subsequent coupling with an appropriate amine, facilitated by reagents like EDC and HOBt, can yield the desired carboxamide derivatives. acs.org Microwave-assisted synthesis may also be employed to accelerate these reactions. nih.govacs.org
Structure-Activity Relationship (SAR) Studies: A critical aspect of rational design is the systematic exploration of the structure-activity relationship (SAR). nih.govpharmacy180.com By modifying different positions on both the quinoline and pyrazine rings, researchers can identify key structural features that govern biological activity. For instance, the introduction of various substituents on the quinoline ring can significantly impact the compound's properties. youtube.com Similarly, modifications to the pyrazine ring can influence target binding and pharmacokinetic profiles.
Computational Modeling: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, will play a pivotal role in guiding the design of new analogues. researchgate.netrsc.orgnih.gov These computational approaches can predict the binding affinity of designed compounds to specific biological targets, thereby prioritizing the synthesis of molecules with the highest potential for desired activity.
Table 1: Potential Synthetic Modifications for this compound Analogues
| Ring System | Position for Substitution | Potential Substituents | Desired Outcome |
| Quinoline | C2, C6, C7, C8 | Alkyl, Aryl, Halogen, Hydroxyl | Improved potency, selectivity, and pharmacokinetic properties |
| Pyrazine | C3, C5, C6 | Alkyl, Halogen, Amino | Enhanced target interaction and modulation of physicochemical properties |
| Carboxamide Linker | N-H | Alkylation, Acylation | Altered hydrogen bonding capacity and conformational flexibility |
Investigation of Novel Biological Pathways and Unexplored Molecular Targets
While the biological activities of many quinoline and pyrazine derivatives have been explored, the specific pathways and molecular targets of this compound remain largely uninvestigated. nih.govnih.gov Future research should focus on broad biological screening to uncover novel therapeutic applications and to identify its mechanism of action.
Phenotypic Screening: High-throughput phenotypic screening of this compound and its analogues against a diverse range of cell lines and disease models can reveal unexpected biological activities. acs.orgresearchgate.net This approach has been successful in identifying quinoline-4-carboxamides with antimalarial activity. nih.govacs.org
Target Identification: Once a biological activity is identified, subsequent studies will be necessary to pinpoint the specific molecular target. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to identify the protein(s) with which the compound interacts. For example, a quinoline-4-carboxamide derivative was found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum. acs.org Other potential targets for quinoline-based compounds include protein kinases, topoisomerases, and carbonic anhydrases. nih.govnih.gov
Exploration of Therapeutic Areas: Based on the known activities of related compounds, this compound could be investigated for a variety of therapeutic applications, including:
Anticancer: Quinoline and quinolone carboxamides have shown significant potential as anticancer agents. nih.govresearchgate.netresearchgate.net
Antimalarial: The quinoline scaffold is a cornerstone of antimalarial drug discovery. nih.gov
Antibacterial: Certain quinoline carboxamides have demonstrated activity against bacteria like Escherichia coli and Staphylococcus aureus. koreascience.krresearchgate.net
Antitubercular: Pyrazine-carboxamide is a key structural motif in the antitubercular drug pyrazinamide. rsc.org
Integration of Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the three-dimensional structure of this compound and its analogues is essential for rational drug design and for elucidating its mechanism of action. The integration of advanced spectroscopic and structural elucidation techniques will be critical in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for the structural characterization of quinoline and pyrazine derivatives. researchgate.netacs.orgresearchgate.net Techniques such as COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule. Concentration-dependent ¹H-NMR studies can also provide insights into intermolecular interactions, such as π-π stacking. uncw.edu
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns of the molecule, which can aid in structural elucidation. aip.orgnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can be used to determine the conformation of this compound and to study its interactions with biological macromolecules.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to complement experimental data by predicting spectroscopic properties and exploring the conformational landscape of the molecule. researchgate.net
Table 2: Spectroscopic and Structural Data for Characterization
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Chemical environment of protons and carbons, molecular connectivity |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, definitive structural assignment |
| High-Resolution Mass Spectrometry | Accurate mass and elemental composition |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, structural information |
| X-ray Crystallography | Three-dimensional molecular structure, intermolecular interactions |
| DFT Calculations | Optimized geometry, predicted spectroscopic data |
Interdisciplinary Research Synergies with Chemical Biology and Materials Science
The unique structural features of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and materials science.
Chemical Biology:
Biological Probes: Analogues of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. rsc.org These probes can be used to visualize the subcellular localization of the compound or to identify its binding partners in cells.
Fluorescent Sensors: The quinoline and pyrazine moieties are known to exhibit interesting photophysical properties. nih.govnih.gov It is conceivable that derivatives of this compound could be developed as fluorescent sensors for detecting specific metal ions or biomolecules. nih.gov
Materials Science:
Organic Dyes: Quinoline-based compounds have been utilized in the development of specialized organic dyes. researchgate.netrsc.org The electronic properties of this compound could be tuned through chemical modification to create novel dyes with applications in imaging or materials science.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinoline and pyrazine rings can act as ligands for metal ions. This suggests that this compound could be used as a building block for the synthesis of novel metal-organic frameworks with interesting structural and functional properties.
By fostering collaborations between chemists, biologists, and materials scientists, the full potential of this compound as a versatile molecular scaffold can be realized.
Q & A
Q. Table 1: Crystallographic Data (Hypothetical 4-yl Isomer)
| Parameter | Value (Hypothesized) | Reference (8-yl Isomer) |
|---|---|---|
| Space group | Monoclinic (Cc) | Monoclinic (Cc) |
| a (Å) | ~11.5 | 11.5047 |
| b (Å) | ~23.4 | 23.410 |
| c (Å) | ~13.4 | 13.4115 |
| β (°) | ~104.3 | 104.305 |
Advanced: How does this compound coordinate with transition metals?
Answer:
The carboxamide acts as a tridentate ligand (N,N,O donor). For example:
Cu(II) Complexation :
- React with Cu(CH₃COO)₂ in methanol to form tetranuclear clusters .
- Characterize via SCXRD: Look for µ₂-O bridging and paddle-wheel motifs.
- Magnetic studies: Antiferromagnetic interactions in Cu(II) clusters .
Ru(II) Complexation :
- Use [RuCl(CO)H(PPh₃)₃] to form air-stable complexes (yield: 65–88%) .
- Analyze via IR (CO stretches) and cyclic voltammetry (redox behavior) .
Advanced: What computational methods predict the electronic properties of this compound?
Answer:
DFT Calculations :
- Optimize geometry using B3LYP/6-311G(d,p). Compare bond lengths/angles with SCXRD data .
- Frontier orbitals (HOMO-LUMO) to predict reactivity and charge transfer .
Molecular Dynamics (MD) :
Advanced: How to resolve contradictions in crystallographic data refinement?
Answer:
Cross-Validation :
- Refine with SHELXL and alternate software (e.g., Olex2).
- Check for disorder using SQUEEZE in PLATON .
Complementary Techniques :
- Pair SCXRD with solid-state NMR or FT-IR to validate hydrogen bonding .
- Use Hirshfeld surface analysis for intermolecular interactions .
Advanced: How to evaluate biological activity (e.g., kinase inhibition)?
Answer:
In Vitro Assays :
- JAK3 Inhibition : Measure IC₅₀ via fluorescence polarization (FP) assays .
- Antimalarial Activity : Test against Plasmodium falciparum (e.g., SYBR Green assay) .
Selectivity Index (SI) :
- Calculate SI = CC₅₀ (cytotoxicity)/IC₅₀ (activity). Advance compounds with SI > 10 to in vivo trials .
Advanced: What methodologies assess corrosion inhibition efficiency?
Answer:
Electrochemical Tests :
- Tafel Polarization : Measure corrosion current density (icorr) in 0.1 M HCl .
- EIS : Determine charge-transfer resistance (Rct) .
Weight Loss Method :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
